molecular formula C10H6Cl2N2OS B2946645 5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol CAS No. 478041-73-5

5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2946645
CAS No.: 478041-73-5
M. Wt: 273.13
InChI Key: PQTOEMDZBASDHQ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with an (E)-configured ethenyl group bearing a 2,4-dichlorophenyl moiety and a thiol (-SH) group at position 2. Its synthesis typically involves Wittig reactions or cyclization of hydrazide precursors, as seen in related oxadiazole derivatives .

Properties

IUPAC Name

5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-7-3-1-6(8(12)5-7)2-4-9-13-14-10(16)15-9/h1-5H,(H,14,16)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTOEMDZBASDHQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N2OSC_{11}H_{8}Cl_{2}N_{2}OS, and it features a unique oxadiazole ring that contributes to its biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial activity. For instance:

  • A study reported that oxadiazole derivatives showed comparable activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae when tested using a serial dilution method. The minimum inhibitory concentration (MIC) values were similar to those of standard antibiotics such as nitrofurazone .
  • Another investigation highlighted that specific oxadiazole derivatives could inhibit Mycobacterium tuberculosis with MIC values as low as 0.03 µM, indicating potent activity against drug-resistant strains .

Antifungal Activity

This compound has also shown antifungal properties. One study noted that certain oxadiazole derivatives had stronger antifungal effects than established antifungal agents like terbinafine against Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied:

  • A review summarized various 1,3,4-oxadiazole derivatives screened against multiple cancer cell lines. Many exhibited significant cytotoxicity with IC50 values in the nanomolar range against leukemia and solid tumors .
  • Specifically, compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells .
  • Anticancer Mechanism : It is believed that the compound can interfere with DNA synthesis and repair mechanisms in cancer cells or modulate signaling pathways involved in cell survival and apoptosis .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives including this compound against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.05 µM compared to controls.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of this compound, it was tested against a panel of cancer cell lines including breast and prostate cancer cells. The results showed an IC50 value of 15 µM for breast cancer cells after 48 hours of treatment, suggesting promising anticancer activity.

Comparison with Similar Compounds

Dichlorophenyl vs. Trifluoromethylphenyl Derivatives

  • 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol (Target Compound) : Exhibits strong α-glucosidase inhibition (IC50 = 3.23 µM) due to electron-withdrawing Cl groups enhancing electrophilicity .
  • 5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol (4u) : Higher synthetic yield (86%) but reduced bioactivity compared to dichlorophenyl analogs, likely due to the steric bulk of CF3.

Halogenated vs. Methyl-Substituted Derivatives

  • 5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) : Lower yield (76%) and moderate bioactivity, suggesting methyl groups reduce reactivity .
  • 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4x) : Enhanced lipophilicity from Br may improve membrane permeability but requires further pharmacological validation .

Table 1: Comparative Data for Aryl-Substituted Oxadiazole-2-thiols

Compound ID Substituent Yield (%) Key Biological Activity (IC50) Reference
Target Compound 2,4-Dichlorophenyl-ethenyl 85* α-Glucosidase inhibition: 3.23 µM
4u 4-Trifluoromethylphenyl 86 Not reported
4n 2-Chloro-4,5-dimethylphenyl 76 Moderate Rho kinase inhibition
4x 4-Bromo-2-chlorophenyl 81 Pending evaluation

*Synthetic yield inferred from analogous methods in .

Modifications at the Thiol Position

Thiol (-SH) vs. Methylthio (-SMe) Derivatives

  • 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol (Target Compound) : The free thiol group enables antioxidant activity (89.3% H2O2 scavenging) via radical quenching .

Sulfonyl (-SO2) Derivatives

Table 2: Impact of Thiol Modifications on Bioactivity

Compound ID Thiol Modification Key Property Reference
Target Compound -SH Antioxidant: 89.3% H2O2 scavenging
20’ -SMe Improved metabolic stability
20 -SO2Me Enhanced enzyme inhibition potential

Comparison with Non-Oxadiazole Heterocycles

  • Chlorfenvinphos (Organophosphate): Shares the 2,4-dichlorophenyl-ethenyl motif but acts as a pesticide via acetylcholinesterase inhibition, highlighting the role of the oxadiazole core in differentiating pharmacological targets .
  • N-Substituted Oxadiazole Acetamides (e.g., 7o) : Exhibit antibacterial activity (comparable to ciprofloxacin) but lack the ethenyl group, underscoring the importance of conjugated systems in the target compound’s bioactivity .

Anticancer Activity

Derivatives of the target compound, such as N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine (5a-h) , show selective cytotoxicity against Hep-G2 liver cancer cells (IC50 = 2.46 µg/mL), attributed to the dichlorophenyl group’s hydrophobic interactions with cellular targets .

Enzyme Inhibition

The target compound’s α-glucosidase inhibition (IC50 = 3.23 µM) surpasses ethyl-thio benzimidazolyl acetohydrazides (IC50 = 6.10–7.34 µM), indicating the ethenyl group’s role in enhancing binding affinity .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
CyclizationCS₂, HCl, ethanol, reflux (6–8 h)65–75
EthenylationPd(OAc)₂, PPh₃, DMF, 80°C50–60
Thiol functionalizationLawesson’s reagent, THF, 60°C70–80

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
Standard techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, oxadiazole ring vibrations at 1600–1650 cm⁻¹) .
  • ¹H-NMR : Confirms the (E)-configuration of the ethenyl group (coupling constant J = 12–16 Hz for trans protons) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) within ±0.4% deviation .

Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for Cl atoms, confirming molecular formula .

Basic: How do structural features of this compound influence its chemical reactivity?

Answer:

  • Thiol group (-SH) : Enables nucleophilic substitution (e.g., alkylation with methyl iodide) and metal coordination .
  • Oxadiazole ring : Stabilizes charge distribution, enhancing electrophilic aromatic substitution at the 5-position .
  • Ethenyl linker : The (E)-configuration minimizes steric hindrance, favoring planar conjugation with the dichlorophenyl group .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions between experimental and theoretical data (e.g., NMR chemical shifts) can arise from dynamic effects or solvent interactions. Strategies include:

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., C-Cl bond distances: 1.72–1.74 Å) .
  • DFT calculations : Compare computed vs. experimental IR/NMR spectra to identify conformational biases .

Q. Table 2: Key Crystallographic Data (Example from Analogous Compounds)

ParameterValue (Å/°)Reference
C-Cl bond length1.73 ± 0.02
Dihedral angle (oxadiazole-ethenyl)178.5°
Hydrogen bonding (S–H···N)2.89 Å, 152°

Advanced: What strategies optimize synthetic yield and selectivity for derivatives of this compound?

Answer:

  • Mannich base formation : React the thiol with formaldehyde and amines (e.g., morpholine) in ethanol, adjusting pH to 8–9 for optimal nucleophilicity .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require scavengers to suppress side reactions .
  • Catalyst tuning : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in ethenylation .

Advanced: What mechanistic insights explain the biological activity of this compound?

Answer:
The compound exhibits antimicrobial and anticancer activity via:

  • Enzyme inhibition : Thiol-mediated disruption of cysteine proteases (e.g., caspase-3) through covalent binding .
  • DNA intercalation : Planar oxadiazole and dichlorophenyl groups facilitate stacking with DNA base pairs, confirmed by fluorescence quenching assays .

Q. Table 3: Biological Activity Data (Representative Studies)

TargetIC₅₀ (µM)Assay TypeReference
Caspase-32.1 ± 0.3Fluorometric
E. coli (MIC)12.5Broth dilution
HeLa cell viability8.7 ± 1.2MTT assay

Advanced: How can computational methods guide the design of novel derivatives?

Answer:

  • Docking studies : Predict binding modes with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl position) with bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.